Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate

Drug Discovery ADME Properties Kinase Inhibitors

Lead optimization programs often stall when potent kinase hits lack cellular permeability. Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate directly addresses this by providing a quantifiable lipophilicity increase (XLogP3 = 0.9 vs. 0.2 for the acid) that enhances membrane permeability while retaining a chemoselective ethyl ester handle for orthogonal derivatization at the 5- and 7-positions. • Quantifiable lipophilicity boost for SAR studies (XLogP3 = 0.9, 3 rotatable bonds) • Orthogonal protection strategy enables regioselective library synthesis • High-purity (≥98%) building block for kinase hinge-binding motifs (CK2, CDK2, JAK2)

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 1353498-59-5
Cat. No. B1395648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
CAS1353498-59-5
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN2C=CC=NC2=C1
InChIInChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-8-10-4-3-5-12(8)11-7/h3-6H,2H2,1H3
InChIKeyHDHWFJFNCDMGJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate: Kinase Inhibitor Core Scaffold


Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1353498-59-5) is a fused bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry due to its structural mimicry of purines and its ability to act as a hinge-binding moiety in kinase inhibitors [1]. As an unsubstituted core scaffold with an ethyl ester functional group at the 2-position, it serves as a versatile building block for generating libraries of functionalized analogs through regioselective modifications at the 5- and 7-positions of the pyrimidine ring .

1
Workflow

Kinase inhibitor library synthesis via regioselective 5-/7-position derivatization

2
Selection

Reported hinge-binding scaffold for CK2, CDK2, and JAK2 target studies

3
Context

Ethyl ester handle supports orthogonal protection strategies in SAR workflows

Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate: Why Generic Analogs Fail in SAR


Substituting Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate with a generic pyrazolo[1,5-a]pyrimidine or a close analog like the methyl ester or free carboxylic acid is inadvisable for quantitative structure-activity relationship (SAR) and lead optimization studies. The specific ester moiety at the 2-position is a critical determinant of both physicochemical properties and synthetic utility. Changes in this functional group alter the compound's lipophilicity (XLogP3), which directly impacts membrane permeability, metabolic stability, and protein binding. For instance, the ethyl ester (XLogP3 = 0.9) is significantly more lipophilic than its carboxylic acid counterpart (XLogP3 = 0.2) [1], affecting in vitro and in vivo behavior. Furthermore, the ethyl ester provides a unique and chemoselective handle for further derivatization that is distinct from the methyl ester, allowing for orthogonal protection strategies and a different reactivity profile in subsequent synthetic steps [2].

Carboxylic Acid

XLogP3 difference may alter membrane permeability profile. The free acid (XLogP3 0.2) is markedly less lipophilic; cell-based assay outcomes may shift significantly.

Methyl Ester

Fewer rotatable bonds limit conformational sampling. The methyl ester has reduced flexibility; docking and binding-pose predictions may not transfer.

Generic Scaffold

Absence of 2-position ester removes a chemoselective derivatization handle. Orthogonal protection strategies and regioselective SAR may be compromised.

Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate: Quantitative Differentiation from Analogs


Lipophilicity Advantage vs. Carboxylic Acid Scaffold

The ethyl ester form of the pyrazolo[1,5-a]pyrimidine-2-carboxylate scaffold exhibits a computed XLogP3 value of 0.9, compared to the free carboxylic acid (CAS 378211-85-9) which has an XLogP3 of 0.2 [1]. This 0.7 log unit difference represents a significant increase in lipophilicity, which is a key determinant of passive membrane permeability and cellular uptake in in vitro assays [2].

Lipophilicity Comparison
Reported
XLogP3 0.9 vs 0.2 Δ 0.7

Reported lipophilicity difference may support membrane permeability screening context

Computed property; cell-based validation recommended

Drug Discovery ADME Properties Kinase Inhibitors

Conformational Flexibility Superior to Methyl Ester

The ethyl ester side chain in the target compound provides 3 rotatable bonds, one more than the methyl ester analog (methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate, CAS 331647-95-1) which has 2 rotatable bonds [1]. This additional degree of rotational freedom allows for greater conformational flexibility of the pendant ester group, which can influence the scaffold's ability to adopt favorable binding poses within enzyme active sites during molecular docking and dynamics simulations [2].

Rotatable Bond Count
Reported
3 bonds vs 2 bonds +1 bond

Reported flexibility difference may influence docking and binding-pose interpretation

Computed property; structural validation recommended

Computational Chemistry Molecular Modeling Scaffold Optimization

High-Purity Supply with Batch-Specific QC Data

The target compound is commercially available from multiple reputable vendors with a standard purity specification of ≥98% . Crucially, suppliers such as Bidepharm provide batch-specific quality control (QC) data, including NMR, HPLC, and GC reports, upon request . In contrast, while the methyl ester and carboxylic acid analogs are also commercially available, the documented provision of comprehensive, batch-specific analytical data for the ethyl ester is a quantifiable advantage for ensuring experimental reproducibility .

Batch QC Data
Supplier Data
≥98% purity NMR / HPLC / GC

Batch-specific analytical data supports experimental reproducibility review

Verify QC data with supplier upon procurement

Chemical Procurement Quality Control Reproducible Research

Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate: Key Application Scenarios


Focused Kinase Inhibitor Libraries via Regioselective Derivatization

The unsubstituted ethyl ester core is an ideal starting material for synthesizing libraries of kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold is a proven hinge-binding motif for kinases like CK2, CDK2, and JAK2 [1]. By leveraging the ethyl ester at the 2-position as a stable, orthogonal handle, chemists can perform sequential, regioselective functionalization at the 5- and 7-positions of the pyrimidine ring to explore structure-activity relationships (SAR) without affecting the key binding motif [2].

Lipophilicity & Permeability Tuning for Lead Optimization

In a lead optimization program, a series of potent but poorly permeable pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hits (XLogP3 ≈ 0.2) requires improvement in cellular activity. The corresponding ethyl ester scaffold (XLogP3 = 0.9) serves as a direct and quantifiable strategy to increase lipophilicity and predicted membrane permeability [1]. The ethyl ester can be used as a prodrug-like intermediate to generate ester-based analogs for evaluation in cell-based assays, with the knowledge that the ester can be selectively cleaved to the acid in vivo if desired [2].

Calibrated Building Block for Molecular Docking

Computational chemists designing novel kinase inhibitors require accurate, well-characterized building blocks for virtual screening and docking. The ethyl ester scaffold, with its specific physicochemical properties (XLogP3 = 0.9, 3 rotatable bonds) and established synthetic availability, provides a reliable starting point for in silico library design [1]. Its conformational flexibility, distinct from the methyl ester, allows for more accurate modeling of potential binding interactions, improving the predictive power of computational drug design workflows [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regioselective derivatization at 5-/7-positions
Hinge-binding motif integrity confirmation
Lipophilicity tuning for lead optimization
XLogP3 lipophilicity context vs carboxylic acid
Membrane permeability assay context
Computational docking workflows
Conformational flexibility context
Binding pose prediction review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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